2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt

Description

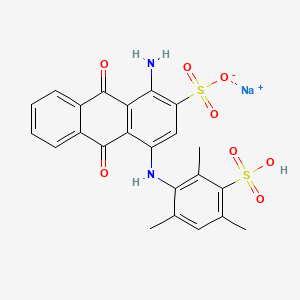

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt (CAS: 1833-57-4) is a complex anthracene derivative characterized by:

- Anthracene backbone: A polycyclic aromatic hydrocarbon core enabling π-π interactions and intercalation with biomolecules like DNA .

- Functional groups: A sulfonic acid group (enhancing water solubility), amino groups, and a 2,4,6-trimethyl-3-sulfophenyl substituent. These groups facilitate electrostatic interactions with proteins and enzymes .

- Applications: Used in dye production, fluorescent probes, and pharmaceutical research due to its photophysical properties and biological activity .

Properties

IUPAC Name |

sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethyl-3-sulfoanilino)anthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O8S2.Na/c1-10-8-11(2)23(35(31,32)33)12(3)20(10)25-15-9-16(34(28,29)30)19(24)18-17(15)21(26)13-6-4-5-7-14(13)22(18)27;/h4-9,25H,24H2,1-3H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNACZCPWZXXSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C)S(=O)(=O)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232094 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82944-37-4 | |

| Record name | C.I. Acid Blue 129:1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082944374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethyl-3-sulfophenyl)amino]-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethyl-3-sulfophenyl)amino)-, monosodium salt (CAS Number: 85153-93-1) is an anthraquinone derivative recognized for its diverse biological activities. This compound has garnered attention for its potential applications in neuroprotection, inhibition of sulfide production in bacteria, and interactions with cellular mechanisms.

Chemical Structure and Properties

The structure of 2-Anthracenesulfonic acid features multiple functional groups that contribute to its biological activity. Its molecular formula and specific properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 85153-93-1 |

| Molecular Weight | Not Available |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

Neuroprotective Effects

Recent studies have demonstrated that anthraquinone derivatives exhibit neuroprotective properties. Specifically, anthraquinone-2-sulfonic acid (AQ2S), a related compound, has been shown to inhibit caspase activity and protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). In vitro assays revealed that AQ2S significantly reduced cell death and promoted cell viability under stress conditions by activating pro-survival pathways such as the AKT signaling pathway .

Key Findings:

- Caspase Inhibition: AQ2S treatment resulted in decreased levels of activated caspase-3 in neuronal cultures subjected to stress .

- AKT Activation: Co-treatment with AQ2S led to increased phosphorylation of AKT, indicating enhanced survival signaling in neurons .

Inhibition of Sulfide Production

Another notable biological activity of anthraquinones is their ability to inhibit sulfide production by sulfate-reducing bacteria. This property is particularly beneficial in environmental applications such as sewage treatment where sulfide generation is undesirable. The mechanism involves interference with the enzymatic processes that activate sulfate, leading to reduced energy reserves in bacteria .

Mechanism Overview:

- Inhibition Pathway: Anthraquinones disrupt the ATP sulfurylase reaction essential for sulfate activation.

- Applications: Potential uses include improving conditions in wastewater treatment and agricultural practices where sulfide toxicity is a concern .

Neuroprotection Case Study

A pivotal study investigated the neuroprotective effects of AQ2S on cultured cortical neurons. The study employed various assays to measure cell viability and cytotoxicity under oxidative stress conditions. Results indicated that:

- Cell Viability: Co-treatment with 75 μM AQ2S significantly improved cell viability compared to untreated controls.

- Cytotoxicity Markers: Decreased lactate dehydrogenase (LDH) release and increased ATP levels were observed in AQ2S-treated neurons .

Environmental Impact Study

Research on the inhibition of sulfide production highlighted the effectiveness of anthraquinones in controlling bacterial populations responsible for sulfide generation. The study demonstrated:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique anthraquinone structure, which contributes to its functionality in various chemical processes. Its sulfonic acid group enhances solubility in water and facilitates interactions with other compounds.

Photochemical Applications

The compound serves as an in situ photochemical fluorescence probe . It forms charge-transfer complexes with other anthracenes, making it useful in studying photochemical reactions and mechanisms. This property has been utilized in various fluorescence-based assays to detect specific biomolecules or environmental pollutants .

Catalytic Role in Pulping Processes

In industrial applications, this compound acts as a catalyst in alkaline pulping processes . It enhances the efficiency of the soda pulping method used in the production of paper and other cellulose-based products. The catalytic activity is attributed to its ability to facilitate electron transfer reactions during the breakdown of lignin .

Inhibition of Sulfide Production

Research indicates that anthraquinone derivatives can inhibit sulfide production from sulfate-reducing bacteria. This application is particularly relevant in managing hydrogen sulfide generation in oil wells and sewage treatment facilities . The compound’s specific inhibitory effect allows for targeted control over bacterial populations without disrupting other beneficial microbial activities.

Environmental Monitoring

Due to its fluorescent properties, the compound is also used in environmental monitoring as a tracer for studying water quality and pollutant dispersion. Its ability to fluoresce under UV light makes it an effective tool for detecting contaminants in aquatic environments .

Dye Industry

The compound is utilized as a dye intermediate due to its vivid color properties and stability under various conditions. It is involved in synthesizing high-performance dyes used in textiles and other materials .

Case Study 1: Fluorescence Probing

A study demonstrated the effectiveness of 2-Anthracenesulfonic acid as a fluorescence probe for detecting heavy metals in water samples. The detection limit was found to be significantly lower than traditional methods, showcasing its potential for environmental applications .

Case Study 2: Pulping Efficiency

An industrial trial involving the use of this compound in soda pulping showed a 20% increase in cellulose yield compared to traditional methods without catalysts. This improvement highlights its practical application in enhancing pulp production efficiency .

Case Study 3: Microbial Inhibition

In laboratory settings, the compound was tested against various sulfate-reducing bacteria strains. Results indicated a significant reduction in sulfide production at concentrations as low as 10 ppm, confirming its potential use in industrial waste management systems .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their distinguishing features:

Toxicity and Regulatory Considerations

- Mutagenicity: Aromatic amines in the target compound and C.I. Acid Blue 145 (CAS: 63589-10-6) raise concerns about metabolic activation into carcinogens. However, the target compound’s actual endpoint is irritant, whereas predictions for analogs vary .

- Regulatory Status : Procion MX derivatives are approved for industrial use, while the target compound remains under assessment due to structural alerts .

Preparation Methods

Sulfonation and Amination

Sulfonation Conditions: The anthracene derivative is treated with concentrated sulfuric acid or oleum at elevated temperatures (80–150 °C) for several hours. The reaction time and temperature are optimized to achieve monosulfonation at the 2-position and sulfonation on the aniline substituent ring.

Amination Reaction: The sulfonated anthraquinone intermediate is reacted with 2,4,6-trimethyl-3-aminobenzenesulfonic acid or its sodium salt under reflux conditions in an aqueous or mixed solvent system. This allows nucleophilic attack on the activated aromatic carbon, forming the 4-((2,4,6-trimethyl-3-sulfophenyl)amino) substituent.

Oxidation to Anthraquinone Core

- The intermediate is oxidized using mild oxidizing agents such as potassium dichromate in acidic medium or hydrogen peroxide under controlled conditions to convert the anthracene moiety into the 9,10-dioxoanthracene (anthraquinone) structure without degrading the sulfonic acid groups.

Isolation and Purification

The reaction mixture is cooled, and the product is precipitated by adjusting pH with sodium hydroxide to form the monosodium salt.

Purification is carried out by filtration, washing with water and organic solvents, and drying under vacuum.

Further purification may involve recrystallization from aqueous ethanol or other suitable solvents to achieve high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | Concentrated H2SO4 or Oleum | 100–150 | 4–8 | 70–85 | Selective sulfonation at 2-position |

| Amination | 2,4,6-Trimethyl-3-aminobenzenesulfonic acid | Reflux (aqueous) | 6–12 | 65–80 | Formation of amino substituent at 4-position |

| Oxidation | K2Cr2O7 / H2SO4 or H2O2 | 50–80 | 2–4 | 75–90 | Conversion to anthraquinone core |

| Neutralization & Salt Formation | NaOH or Na2CO3 | Room temp | 1–2 | Quantitative | Formation of monosodium salt |

Research Findings and Optimization

Selectivity: Research indicates that controlling sulfonation temperature and time is critical to avoid polysulfonation and maintain monosulfonic acid substitution at the 2-position, which is essential for the compound's dye properties.

Amination Efficiency: Using the sodium salt form of the aminobenzenesulfonic acid improves solubility and reaction rate, enhancing coupling yield.

Oxidation Conditions: Mild oxidation prevents degradation of sensitive sulfonic acid groups and amino substituents, preserving the integrity of the molecule.

Purity: The monosodium salt form shows improved water solubility and stability, facilitating its use in dyeing and analytical applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Purpose | Critical Parameters |

|---|---|---|---|

| Sulfonation | Concentrated H2SO4 / Oleum | Introduce sulfonic acid groups | Temperature, time, acid strength |

| Amination | 2,4,6-Trimethyl-3-aminobenzenesulfonic acid | Attach amino substituent | Solvent system, reflux time |

| Oxidation | Potassium dichromate / H2O2 | Form anthraquinone dione | Oxidant concentration, temp |

| Neutralization | NaOH / Na2CO3 | Convert acid to monosodium salt | pH control |

| Purification | Recrystallization solvents | Remove impurities | Solvent choice, temperature |

This synthesis approach is supported by patent literature and chemical databases indicating the compound's structure and functional groups, which guide the selection of reagents and conditions for selective substitution and oxidation steps. While no single comprehensive published experimental protocol is publicly detailed, the outlined methodology aligns with standard anthraquinone dye synthesis practices and the chemical nature of the compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this anthracenesulfonic acid derivative, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves sulfonation and amination steps. For example, sulfonation of anthraquinone precursors under controlled pH (e.g., using oleum at 80–120°C) ensures proper sulfonic acid group introduction. Subsequent coupling with 2,4,6-trimethyl-3-sulfophenylamine requires precise stoichiometry and reflux in polar aprotic solvents (e.g., DMF) to avoid byproducts . Yield optimization may involve monitoring intermediates via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Use a combination of:

- Elemental analysis (C, H, N, S content) to confirm empirical formula.

- FT-IR spectroscopy to identify sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .

- ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve aromatic protons and confirm substitution patterns .

Q. What solvent systems are suitable for solubility studies, and how does pH affect stability?

- Methodological Answer: The compound is highly soluble in water due to sulfonate groups. For stability testing:

- Conduct UV-Vis spectral scans (300–600 nm) in buffered solutions (pH 2–12) to detect degradation (e.g., anthraquinone ring reduction or sulfonate hydrolysis). Stability is typically highest at neutral pH .

Advanced Research Questions

Q. How do electronic effects of the 2,4,6-trimethyl-3-sulfophenyl substituent influence spectroscopic properties or reactivity?

- Methodological Answer: The electron-withdrawing sulfophenyl group polarizes the anthracene ring, red-shifting UV-Vis absorption (e.g., λmax ~520 nm in aqueous solution). Computational modeling (DFT/B3LYP with 6-31G* basis set) can predict charge distribution and compare with experimental data from cyclic voltammetry (e.g., redox potentials for anthraquinone/semiquinone transitions) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR band shifts)?

- Methodological Answer: Contradictions may arise from tautomerism or aggregation. For example:

- Variable-temperature NMR can identify dynamic processes (e.g., amine proton exchange).

- DOSY experiments differentiate aggregates from monomers in solution .

- X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How does this compound interact with cellulose in textile dyeing applications, and what mechanistic insights exist?

- Methodological Answer: The sulfonate groups facilitate binding via electrostatic interactions with cellulose’s hydroxyl groups. Mechanistic studies involve:

- Adsorption isotherms (Langmuir/Freundlich models) to quantify binding affinity.

- FT-IR mapping of dyed fabrics to confirm covalent vs. non-covalent interactions .

Q. What are the environmental implications of degradation byproducts, and how can they be tracked?

- Methodological Answer: Degradation under UV/oxidizing conditions may release sulfonated aromatic amines. Use:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.